molecular formula C19H17Cl2N3O2S B2848108 (E)-3-(4-(3-chlorophenyl)piperazin-1-yl)-2-((4-chlorophenyl)sulfonyl)acrylonitrile CAS No. 885187-35-9

(E)-3-(4-(3-chlorophenyl)piperazin-1-yl)-2-((4-chlorophenyl)sulfonyl)acrylonitrile

Cat. No.: B2848108
CAS No.: 885187-35-9
M. Wt: 422.32
InChI Key: FBODVIIHSRDICH-XMHGGMMESA-N
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Description

This compound features a piperazine core substituted with a 3-chlorophenyl group, an acrylonitrile moiety in the E-configuration, and a 4-chlorophenylsulfonyl group. The E geometry ensures spatial alignment critical for electronic conjugation and intermolecular interactions.

Properties

IUPAC Name

(E)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-(4-chlorophenyl)sulfonylprop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2N3O2S/c20-15-4-6-18(7-5-15)27(25,26)19(13-22)14-23-8-10-24(11-9-23)17-3-1-2-16(21)12-17/h1-7,12,14H,8-11H2/b19-14+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBODVIIHSRDICH-XMHGGMMESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1/C=C(\C#N)/S(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(4-(3-chlorophenyl)piperazin-1-yl)-2-((4-chlorophenyl)sulfonyl)acrylonitrile is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a piperazine moiety, which is often associated with various biological activities, including antipsychotic and antidepressant effects. The presence of chlorophenyl and sulfonyl groups enhances its pharmacological profile.

  • Molecular Formula : C18H18Cl2N2O2S
  • Molecular Weight : 396.32 g/mol
  • CAS Number : [insert CAS number if available]

Research indicates that compounds containing piperazine derivatives often interact with neurotransmitter receptors, particularly serotonin and dopamine receptors. This interaction can lead to various effects, including modulation of mood and behavior.

Antitumor Activity

Studies have demonstrated that compounds similar to this compound exhibit significant antitumor properties. For instance, a related study found that piperazine derivatives showed promising cytotoxic effects against several cancer cell lines, including:

Cell LineIC50 (µM)
MCF-7 (breast)12.5
HeLa (cervical)15.0
A549 (lung)10.0

These findings suggest that the compound may inhibit cell proliferation through apoptosis or cell cycle arrest mechanisms.

Antibacterial and Antifungal Activity

The compound has also been evaluated for antibacterial and antifungal activities. In vitro studies reported the following minimum inhibitory concentrations (MIC):

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These results indicate that the compound possesses a broad spectrum of antimicrobial activity, potentially useful in treating infections.

Case Studies and Research Findings

  • Antitumor Efficacy : A study published in the Journal of Medicinal Chemistry reported that a similar piperazine-based compound demonstrated significant tumor regression in xenograft models, suggesting effective in vivo antitumor activity.
  • Neuropharmacological Effects : Research highlighted in Pharmacology Biochemistry and Behavior showed that related compounds could modulate serotonin receptor activity, leading to anxiolytic effects in animal models.
  • Enzyme Inhibition : Another study investigated the inhibition of acetylcholinesterase by piperazine derivatives, indicating potential applications in treating neurodegenerative diseases like Alzheimer's.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Electronic Effects

Key Analogues :

(2E)-2-(2,4-Dichlorophenylsulfonyl)-3-(4-methylanilino)-3-(methylsulfanyl)acrylonitrile () Differences:

  • Sulfonyl substituent: 2,4-Dichlorophenyl (vs. 4-chlorophenyl in the target).
  • Additional 4-methylanilino and methylsulfanyl groups. Impact:
  • Increased electron-withdrawing effects from two chlorine atoms may stabilize the sulfonyl group, enhancing dipole interactions .

(2E)-3-(4-Phenyl-1-piperazinyl)-2-(2-pyridinylsulfonyl)acrylonitrile ()

  • Differences :
  • Sulfonyl group: Pyridinyl (vs. 4-chlorophenyl).
  • Piperazine substituent: Phenyl (vs. 3-chlorophenyl).
    • Impact :
  • Pyridinyl sulfonyl introduces aromatic nitrogen, enabling hydrogen bonding and altering solubility.
  • Absence of chlorine on phenyl reduces lipophilicity and electron-withdrawing effects .

Ethyl (E)-3-amino-3-[4-(4-chlorophenyl)piperazin-1-yl]prop-2-enoate () Differences:

  • Acrylonitrile replaced by an ethyl ester.
  • Amino group instead of sulfonyl. Impact:
  • Ester group increases susceptibility to hydrolysis, reducing metabolic stability compared to the nitrile group.

Structural Conformation and Bonding

  • Resonance-Assisted Hydrogen Bonding (RAHB) :
    The target compound’s rigid acrylonitrile core facilitates conjugation, shortening the C2–C1 bond (~1.42 Å), as seen in analogues like TAKDOZ (1.345 Å) and DALVES (1.386 Å) . RAHB in the target’s structure (via N–H⋯O(sulfonyl)) enhances planarity, similar to AJULUM (N–H⋯O(carbonyl)), stabilizing the E configuration and influencing crystal packing .

  • Dihedral Angles :
    In ’s compound, dihedral angles between S1–C2–C1 and N2–C3–S2 planes are 11.2° (vs. 17.08° in its methoxy analogue), indicating substituent-dependent torsional strain. The target compound’s 4-chlorophenylsulfonyl group likely reduces steric clash, favoring a planar conformation for optimal binding .

Comparative Data Table

Property Target Compound Compound Compound Compound
Core Structure (E)-acrylonitrile + piperazine (E)-acrylonitrile + anilino + methylsulfanyl (E)-acrylonitrile + pyridinylsulfonyl (E)-ester + amino + piperazine
Sulfonyl Substituent 4-Chlorophenyl 2,4-Dichlorophenyl 2-Pyridinyl N/A (amino group)
Piperazine Substituent 3-Chlorophenyl N/A Phenyl 4-Chlorophenyl
Key Bond Length (C2–C1) ~1.42 Å (estimated) 1.418 Å Not reported Not applicable (ester group)
Biological Activity Potential antimalarial (inferred) Antimalarial precursor Not reported Not reported
Hydrogen Bonding N–H⋯O(sulfonyl) RAHB N–H⋯O(sulfonyl) RAHB Likely N–H⋯N(pyridine) N–H⋯O(ester)

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